An In-Depth Technical Guide to the Physical and Chemical Properties of N-[4-(aminomethyl)phenyl]furan-2-carboxamide
An In-Depth Technical Guide to the Physical and Chemical Properties of N-[4-(aminomethyl)phenyl]furan-2-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(aminomethyl)phenyl]furan-2-carboxamide is a bifunctional organic molecule that incorporates three key structural motifs: a furan ring, a central amide linkage, and a para-substituted aminomethylphenyl group. This unique combination of a heterocyclic aromatic system, a highly stable connecting bond, and reactive peripheral functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The furan-2-carboxamide scaffold is recognized as a "privileged structure," frequently appearing in compounds designed to interact with a wide array of biological targets.[1] An in-depth understanding of its physicochemical and chemical properties is paramount for its effective utilization as a synthetic building block or as a lead compound in drug discovery programs.[2][3]
This guide provides a comprehensive technical overview of the molecule's core properties, reactivity profile, and analytical characterization. The content is structured to deliver not only factual data but also field-proven insights into the causality behind its chemical behavior and the experimental methodologies used for its evaluation.
Section 1: Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. N-[4-(aminomethyl)phenyl]furan-2-carboxamide is defined by its specific arrangement of atoms and bonds, which dictates its subsequent properties.
Caption: Chemical structure of N-[4-(aminomethyl)phenyl]furan-2-carboxamide.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-[4-(aminomethyl)phenyl]furan-2-carboxamide | [4] |
| Molecular Formula | C12H12N2O2 | [4] |
| Molecular Weight | 216.24 g/mol | [4] |
| Monoisotopic Mass | 216.08987 Da | [4] |
| CAS Number | Not available for this specific isomer. | |
| Canonical SMILES | C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CN | [4] |
| InChIKey | RLFLJYXBVLZDGC-UHFFFAOYSA-N | [4] |
Section 2: Physicochemical Properties
The physicochemical properties of a molecule govern its behavior in various environments, which is critical for applications ranging from formulation development to predicting pharmacokinetic profiles.[2][5]
Table 2: Predicted and Calculated Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| XlogP | 0.6 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 69.6 Ų | A TPSA under 90 Ų is often correlated with good cell membrane permeability and blood-brain barrier penetration.[6] |
| Hydrogen Bond Donors | 2 | The N-H groups of the amide and the primary amine can donate hydrogen bonds, facilitating interactions with biological targets.[7] |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the furan oxygen can accept hydrogen bonds, contributing to solubility and target binding.[7] |
| Rotatable Bond Count | 3 | A low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity by reducing the entropic penalty upon binding. |
| pKa (strongest basic) | ~9.5 (Predicted for aminomethyl) | The primary amine will be protonated at physiological pH, influencing solubility and interactions with acidic residues in proteins. |
| pKa (strongest acidic) | ~16.5 (Predicted for amide N-H) | The amide proton is weakly acidic and not relevant under physiological conditions. |
Solubility and Lipophilicity Insights
The molecule's solubility is a product of its competing structural features. The aromatic furan and phenyl rings contribute to its lipophilicity, while the amide and aminomethyl groups provide polarity and the capacity for hydrogen bonding with water.[7] The primary amine, being basic, will be protonated in acidic to neutral aqueous solutions, forming a salt and significantly enhancing water solubility. Conversely, in basic media, the free amine form will be less soluble in water. Its predicted XlogP of 0.6 suggests it will have a reasonable balance of solubility in both aqueous and organic media, a desirable trait for a drug candidate.
Melting Point Considerations
While experimental data for this specific molecule is not publicly available, furan-2-carboxamide derivatives with similar molecular weights often exhibit high melting points, typically above 200°C.[8] This is attributable to the planar, rigid nature of the aromatic systems and the strong intermolecular hydrogen bonding facilitated by the amide linkage (N-H···O=C), which creates a stable crystal lattice requiring significant energy to disrupt.
Section 3: Chemical Properties and Reactivity
The chemical behavior of N-[4-(aminomethyl)phenyl]furan-2-carboxamide is dictated by the interplay of its three core functional regions.
The Amide Linkage: A Core of Stability
The amide bond is the most stable acyl derivative, a characteristic that is fundamental to its role in peptides and pharmaceuticals.[9] This exceptional stability arises from resonance delocalization, where the lone pair of electrons on the nitrogen atom is shared with the carbonyl carbon, imparting a partial double-bond character to the C-N bond.[10][11] This resonance restricts rotation around the C-N bond, leading to a planar amide group.
Caption: Resonance stabilization of the amide linkage.
This stability means the amide bond is highly resistant to hydrolysis under physiological conditions (pH 7.4, 37°C), with an estimated half-life in the order of years.[12] Cleavage typically requires harsh conditions, such as prolonged heating in strong acid or base, or enzymatic catalysis by amidases.[10][12]
Reactivity Profile
-
Aminomethyl Group: The primary aliphatic amine is the most reactive site under mild conditions. It is a good nucleophile and a Brønsted-Lowry base. It will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes, making it a key handle for further synthetic elaboration or bioconjugation.
-
Furan Ring: The furan ring is an electron-rich aromatic system. While it can undergo electrophilic aromatic substitution, it is also susceptible to oxidation and can act as a diene in Diels-Alder reactions under certain conditions. Oxidation can lead to ring-opening.[13]
-
Phenyl Ring: The phenyl ring is activated towards electrophilic aromatic substitution by the electron-donating amide group (directing ortho and para). However, the para position is already occupied, meaning substitution would likely occur at the positions ortho to the amide nitrogen.
Section 4: Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation.[14] Based on the known spectral properties of furan, aniline, and amide-containing compounds, the following profile for N-[4-(aminomethyl)phenyl]furan-2-carboxamide can be predicted.[8][15]
-
¹H NMR Spectroscopy:
-
Furan Protons: Three distinct signals are expected in the aromatic region (δ 6.5-7.8 ppm). The proton adjacent to the oxygen (H5) will be the most deshielded.
-
Phenyl Protons: Two signals, appearing as doublets (an AA'BB' system), are expected in the region of δ 7.2-7.8 ppm.
-
Amide Proton (N-H): A broad singlet is expected, typically downfield (δ 8.0-10.5 ppm), and its chemical shift can be concentration and solvent-dependent.
-
Methylene Protons (-CH₂-): A singlet around δ 3.8-4.2 ppm.
-
Amine Protons (-NH₂): A broad singlet that can exchange with D₂O, typically appearing between δ 1.5-3.0 ppm.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal around δ 156-165 ppm.
-
Aromatic Carbons: Multiple signals between δ 110-150 ppm for the furan and phenyl rings.
-
Methylene Carbon: A signal in the aliphatic region, around δ 40-45 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp band for the amide N-H around 3300 cm⁻¹ and two bands for the primary amine N-H stretches in the 3300-3500 cm⁻¹ region.
-
C=O Stretch (Amide I): A strong, sharp absorption band between 1650-1680 cm⁻¹.
-
N-H Bend (Amide II): A band around 1520-1550 cm⁻¹.
-
C-O-C Stretch (Furan): Characteristic bands for the furan ether linkage around 1050-1250 cm⁻¹.
-
-
Mass Spectrometry:
-
In electrospray ionization (ESI) positive mode, the expected base peak would correspond to the protonated molecule [M+H]⁺ at an m/z of approximately 217.097.[4]
-
Section 5: Experimental Protocols for Characterization
The synthesis of any new compound for research necessitates rigorous characterization to confirm its identity and purity, which are critical quality attributes for ensuring reproducible experimental results.[5][16][17]
Caption: A typical workflow for the characterization of a newly synthesized compound.
Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of a synthesized batch of N-[4-(aminomethyl)phenyl]furan-2-carboxamide.
Methodology Rationale: RP-HPLC separates compounds based on their hydrophobicity. The use of a gradient elution allows for the effective separation of the relatively polar main compound from both more polar and more nonpolar impurities.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Instrumentation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: Linear gradient from 5% to 95% B.
-
17-20 min: Hold at 95% B.
-
20-21 min: Return to 5% B.
-
21-25 min: Re-equilibrate at 5% B.
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of >95% is typically required for biological screening.
Protocol 2: Structural Confirmation by NMR and Mass Spectrometry
Objective: To confirm the chemical structure and molecular weight of the purified compound.
Methodology Rationale: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.
Procedure:
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Expertise Note: DMSO-d₆ is chosen as it effectively solubilizes the compound and prevents the exchange of the amide and amine protons, allowing for their observation. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a ¹³C NMR spectrum.
-
-
Mass Spectrometry Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in 50:50 acetonitrile:water with 0.1% formic acid. Expertise Note: Formic acid is added to promote protonation of the molecule for detection in positive ion mode.
-
MS Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap). Acquire the spectrum in positive ion mode.
-
Data Analysis:
-
NMR: Compare the obtained chemical shifts, multiplicities, and integrations with the predicted values.
-
MS: Verify that the measured m/z of the most abundant ion matches the calculated exact mass of the protonated molecule ([C₁₂H₁₃N₂O₂]⁺) within a 5 ppm mass error tolerance.
-
Conclusion
N-[4-(aminomethyl)phenyl]furan-2-carboxamide is a well-defined chemical entity with a compelling set of properties for research and development. Its structure is characterized by a stable amide core, which provides rigidity and resistance to degradation, flanked by a versatile furan ring and a reactive aminomethyl group. Its balanced physicochemical profile suggests favorable drug-like characteristics. The predictable spectroscopic signature and straightforward analytical protocols enable its confident synthesis and characterization. For researchers in drug discovery, this molecule serves as an excellent starting point—a stable scaffold possessing a key vector for synthetic diversification, allowing for the systematic exploration of chemical space to optimize interactions with biological targets.
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